molecular formula C4H7Cl3Si B14749699 But-3-enyl(trichloro)silane CAS No. 1000-51-7

But-3-enyl(trichloro)silane

Cat. No.: B14749699
CAS No.: 1000-51-7
M. Wt: 189.54 g/mol
InChI Key: MMWSEMCWMFZJFF-UHFFFAOYSA-N
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Description

But-3-enyl(trichloro)silane is an organosilicon compound with the molecular formula C4H7Cl3Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a but-3-enyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

But-3-enyl(trichloro)silane can be synthesized through the hydrosilylation of but-3-en-1-ene with trichlorosilane. The reaction typically requires a catalyst, such as chloroplatinic acid, to proceed efficiently. The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or isopropanol to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves the direct chlorination of silicon with hydrogen chloride, followed by hydrosilylation with but-3-en-1-ene. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-3-enyl(trichloro)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include various organosilicon compounds, such as siloxanes and silanes, which are used in the production of polymers and other materials .

Scientific Research Applications

But-3-enyl(trichloro)silane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of but-3-enyl(trichloro)silane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The silicon atom in the compound acts as an electrophilic center, facilitating the addition of various nucleophiles to the carbon-silicon bond. This process is often catalyzed by transition metal catalysts, such as chloroplatinic acid .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to but-3-enyl(trichloro)silane include:

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to undergo hydrosilylation and substitution reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

but-3-enyl(trichloro)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl3Si/c1-2-3-4-8(5,6)7/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWSEMCWMFZJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310035
Record name 3-Buten-1-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-51-7
Record name 3-Buten-1-yltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Buten-1-yltrichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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